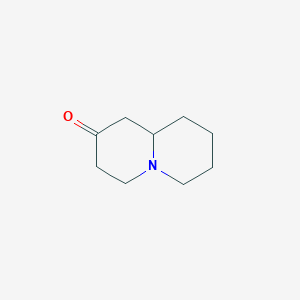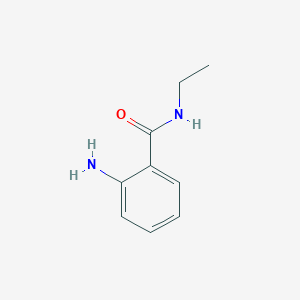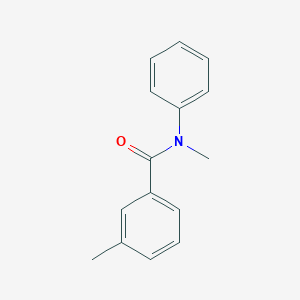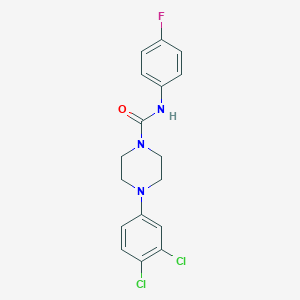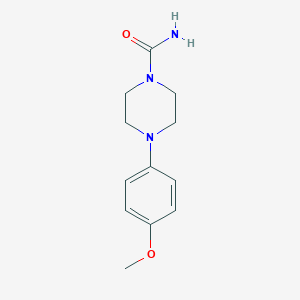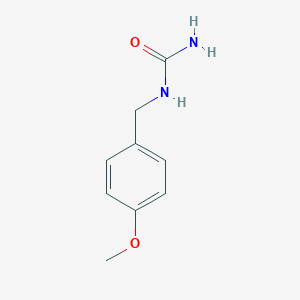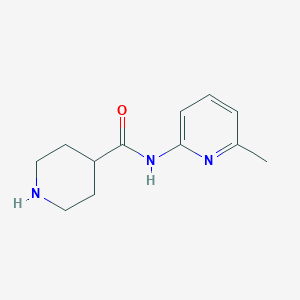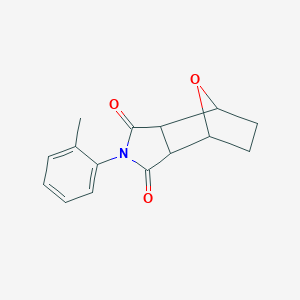
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione, also known as MMDA-2, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist, and pharmacologist. MMDA-2 is a potent serotonin agonist, which means that it binds to serotonin receptors in the brain, leading to various biochemical and physiological effects. In
Mechanism Of Action
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione acts as a potent serotonin agonist, which means that it binds to serotonin receptors in the brain, leading to various biochemical and physiological effects. It has been shown to have a high affinity for the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione also acts as a partial agonist at the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical And Physiological Effects
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been shown to have various biochemical and physiological effects on the central nervous system. It has been found to induce hallucinations, altered perception of time and space, and an altered sense of self-awareness. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has also been shown to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to a feeling of euphoria and increased energy levels. However, the long-term effects of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione on the brain and body are not well understood.
Advantages And Limitations For Lab Experiments
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has several advantages for lab experiments. It is a potent serotonin agonist, which makes it useful for investigating the role of serotonin receptors in various physiological processes. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione also has a similar chemical structure and pharmacological profile to other psychoactive drugs such as MDMA and MDA, which allows researchers to compare and contrast the effects of these drugs. However, the use of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione in lab experiments is limited by its psychoactive effects, which can make it difficult to control for confounding variables.
Future Directions
For the investigation of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione include the role of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione in the treatment of various psychiatric disorders, the investigation of the long-term effects of 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione, and the development of new synthetic methods for 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione.
Synthesis Methods
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione is synthesized from the reaction of 3,4-methylenedioxyphenylacetone and 2-amino-1-phenylhexane. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified through recrystallization using a solvent such as ethanol or acetone. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been used in various scientific research studies to investigate its effects on the central nervous system. It has been found to have a similar chemical structure and pharmacological profile to other psychoactive drugs such as MDMA and MDA. 2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in various physiological processes such as mood regulation, cognition, and perception.
properties
CAS RN |
20711-78-8 |
|---|---|
Product Name |
2-(2-Methylphenyl)hexahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione |
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
2-(2-methylphenyl)-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C15H15NO3/c1-8-4-2-3-5-9(8)16-14(17)12-10-6-7-11(19-10)13(12)15(16)18/h2-5,10-13H,6-7H2,1H3 |
InChI Key |
WPFYQSJKOJNEMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4 |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C4CCC(C3C2=O)O4 |
solubility |
38.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



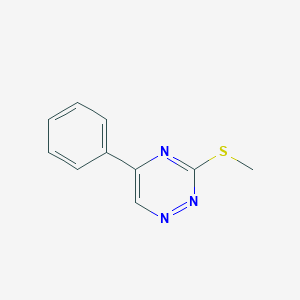
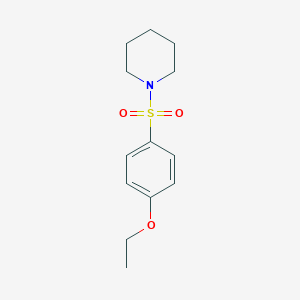
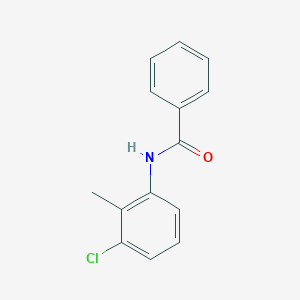
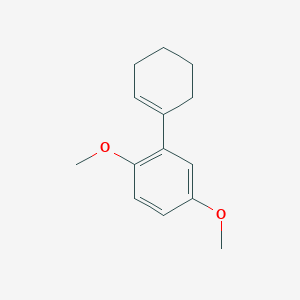
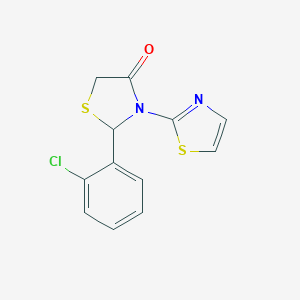
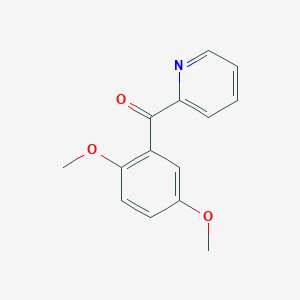
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
